Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Description

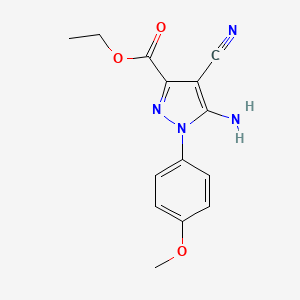

Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate (CAS: 1150164-12-7) is a pyrazole derivative featuring a 4-methoxyphenyl substituent at position 1, an amino group at position 5, a cyano group at position 4, and an ethyl carboxylate ester at position 3 of the pyrazole ring. It is synthesized via cyclocondensation reactions involving hydrazine derivatives and β-keto esters, as exemplified in similar pyrazole syntheses .

Properties

IUPAC Name |

ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-3-21-14(19)12-11(8-15)13(16)18(17-12)9-4-6-10(20-2)7-5-9/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHSASCEWIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674866 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-12-7 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following molecular formula: CHNO and a CAS number of 1150164-12-7. The compound features an ethyl ester group, an amino group, a cyano group, and a methoxyphenyl substituent on the pyrazole ring, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antitumor Activity : Research has shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds containing the pyrazole structure have been reported to inhibit tumor growth by targeting key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase .

- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

- Antimicrobial Activity : Some studies indicate that related pyrazole compounds demonstrate antimicrobial properties, although specific data on this compound's efficacy against bacteria or fungi is limited .

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For example:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 20.0 | Suppression of EGFR signaling |

These findings suggest that the compound can potentially serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Studies

The anti-inflammatory potential of the compound was assessed through various assays measuring cytokine levels in cell cultures treated with the compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that the compound may modulate inflammatory pathways effectively .

Case Studies

- Combination Therapy in Cancer Treatment : A study investigated the synergistic effects of this compound with conventional chemotherapeutics like doxorubicin. The results showed enhanced cytotoxicity in breast cancer cells when used in combination, indicating potential for improved therapeutic strategies .

- Enzyme Inhibition : In biochemical assays, this compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated significant inhibition of key metabolic enzymes, suggesting its role in disrupting cancer cell metabolism .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate, exhibit notable antimicrobial properties. A study highlighted the fungicidal activity of similar compounds, suggesting potential applications in treating fungal infections and as agricultural fungicides .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research shows that certain modifications in pyrazole derivatives can enhance their effectiveness against inflammation. For instance, compounds similar to this one have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways.

Agricultural Applications

Plant Growth Regulation

this compound has been studied for its potential in regulating plant growth. Research findings suggest that structurally related compounds exhibit fungicidal activities and can regulate plant growth effectively, indicating their utility in agrochemical formulations .

Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Notable Studies

- Iovu et al. (2003) : This study focused on the antimicrobial properties of pyrazole derivatives, establishing a link between structure and biological activity.

- Sivaramakarthikeyan et al. (2022) : This review analyzed the anti-inflammatory potential of various pyrazole derivatives, including their IC₅₀ values compared to established anti-inflammatory drugs.

- Ming Li (2005) : Reported on the synthesis of related compounds with notable fungicidal activities and implications for agricultural use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Halogenated derivatives (e.g., 3-iodophenyl , 2-fluorophenyl ) exhibit higher molecular weights and distinct electronic effects due to the inductive and steric properties of halogens .

Commercial Availability and Cost

- The main compound is available from suppliers like Combi-Blocks and Santa Cruz Biotechnology, with prices ranging from $190–$466 per gram depending on purity and quantity .

- Fluorophenyl and iodophenyl derivatives are generally more expensive due to the cost of halogenation reagents and lower synthetic yields .

Preparation Methods

Preparation of Ethyl 5-chloro-4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (Aldehyde Precursor)

- The starting point is the synthesis of the ethyl 5-chloro-4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, analogous to the 1-phenyl derivative.

- The 4-methoxy-substituted aromatic aldehyde is introduced by using 4-methoxyphenylhydrazine instead of phenylhydrazine.

- The aldehyde is typically prepared by reported literature methods involving condensation of appropriate substituted aromatic hydrazines with ethyl 2-chloroacetoacetate derivatives under controlled conditions, achieving yields around 75-80%.

Formation of Oxime Intermediate

- The aldehyde is reacted with hydroxylamine hydrochloride in pyridine at 70–75°C for 5 hours to form the corresponding oxime.

- This intermediate is isolated by precipitation and purified by column chromatography.

- Yields are typically around 80-85%.

Abnormal Beckmann Rearrangement to Ethyl 5-chloro-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

- The oxime is treated with thionyl chloride in dry benzene under reflux for 3-4 hours.

- This step converts the oxime to the cyano-substituted pyrazole ester via an abnormal Beckmann rearrangement.

- The product is isolated by filtration and recrystallization, with yields around 85%.

Nucleophilic Substitution to Ethyl 5-azido-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

- The 5-chloro substituent is replaced by azide by stirring the chloro compound with sodium azide in DMF at room temperature for 6 hours.

- The azido intermediate is purified by recrystallization, yielding approximately 75-78%.

Reduction to Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

- Reduction of the azido group to an amino group is achieved by refluxing with sodium dithionite in ethanol for 3 hours.

- The final amino product is isolated by filtration and recrystallization.

- Yield typically improves to around 78-82%, a notable improvement over earlier methods.

Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methoxyphenylhydrazine + ethyl 2-chloroacetoacetate | Ethyl 5-chloro-4-formyl-1-(4-methoxyphenyl)pyrazole-3-carboxylate | ~78 | Literature adapted precursor synthesis |

| 2 | Aldehyde + NH2OH·HCl, pyridine, 70°C, 5 h | Oxime intermediate | ~82 | Purified by column chromatography |

| 3 | Oxime + SOCl2, benzene, reflux, 3-4 h | Ethyl 5-chloro-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate | ~85 | Abnormal Beckmann rearrangement |

| 4 | Chloro compound + NaN3, DMF, rt, 6 h | Ethyl 5-azido-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate | ~76 | Nucleophilic substitution |

| 5 | Azido compound + Na2S2O4, ethanol, reflux, 3 h | Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate | ~78 | Reduction to amino group |

Analytical and Spectroscopic Characterization

- Infrared (IR) Spectroscopy : Characteristic absorption bands include ester carbonyl (~1700 cm⁻¹), nitrile (~2220 cm⁻¹), and amino groups (~3200-3400 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) :

- $$^{1}H$$ NMR shows ethyl ester signals (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons, and amino protons (broad singlet ~5.0 ppm).

- $$^{13}C$$ NMR confirms the presence of ester carbonyl (~160 ppm), nitrile carbon (~110 ppm), aromatic carbons, and methoxy group (~55 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight of the compound.

- Elemental Analysis : Confirms the calculated percentages of C, H, N, and O, consistent with the proposed molecular formula.

Alternative and Complementary Methods

- Microwave-assisted Thorpe-Ziegler cyclization has been reported for related 4-amino-3-cyano-N-arylpyrazoles, providing faster reaction times and good yields, which could be adapted for the 4-methoxyphenyl derivative.

- Direct condensation methods involving substituted hydrazines and malononitrile derivatives in ethanol under reflux have been employed but often require longer reaction times and careful control of conditions.

- Nucleophilic aromatic substitution on chloro-substituted pyrazoles allows introduction of various amines to diversify the substituents at the 1-position, including the 4-methoxyphenyl group.

Research Findings and Optimization Notes

- The abnormal Beckmann rearrangement is a key step enabling efficient synthesis of the cyano-substituted pyrazole core with good regioselectivity and yield.

- The nucleophilic substitution at C5-chloro by azide ion proceeds smoothly due to the electron-withdrawing nitrile group activating the ring.

- Reduction of azide to amino group using sodium dithionite is mild and effective, avoiding harsh conditions.

- Reaction conditions such as solvent choice (ethanol, benzene, DMF), temperature, and reaction time are critical for maximizing yield and purity.

- The method avoids the need for expensive reagents like 18-crown-6 or low-temperature conditions required in alternative syntheses.

- The amino and cyano functionalities at C5 and C4 respectively provide versatile handles for further functionalization into heterocyclic derivatives such as pyrazolopyrimidines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, functionalization, and acylation. For example, pyrazole derivatives are often prepared by reacting monomethylhydrazine or phenylhydrazine with ethyl acetoacetate, followed by formylation and oxidation to generate intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. Subsequent reactions with ammonium thiocyanate or thiourea derivatives yield the final product . Key steps require precise temperature control (e.g., 80°C in DMF/water mixtures) and catalysts such as Pd(PPh₃)₄ for cross-coupling reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC/GC-MS : To assess purity (>95% as per typical protocols) .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl at N1, cyano at C4) .

- X-ray Crystallography : Resolve crystallographic ambiguities, such as torsion angles in the pyrazole ring (e.g., N2–C6–C13–C18 = -179.6°) .

Q. What solvents and reaction conditions are optimal for derivatizing this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for nucleophilic substitutions. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed DMF/H₂O at 80°C . Acidic conditions (HCl/EtOH) are suitable for ester hydrolysis .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of derivatives?

- Methodological Answer :

- Molecular Docking : Screen against target enzymes (e.g., carbonic anhydrase isoforms CAH1, CAH2) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with inhibitory activity .

- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to assess electronic properties influencing reactivity .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer :

- Variable Temperature NMR : Differentiate dynamic rotational isomers (e.g., hindered rotation of the 4-methoxyphenyl group) .

- 2D NMR (COSY, NOESY) : Assign overlapping signals in crowded regions (e.g., pyrazole C5-amino vs. ester carbonyl) .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in the pyrazole ring .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Improve heat/mass transfer in exothermic steps (e.g., cyclization) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 10 hours to 30 minutes for esterifications) .

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .

Q. What are the challenges in characterizing metastable intermediates during synthesis?

- Methodological Answer :

- In Situ FTIR/ReactIR : Monitor transient species (e.g., acyl thiourea intermediates) .

- Cryogenic Trapping : Quench reactive intermediates at -78°C for characterization via LC-MS .

- Time-Resolved XRD : Capture crystal structure evolution during solid-state reactions .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles due to potential irritancy (LD₅₀ data unavailable; assume acute toxicity) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCN from cyano group degradation) .

- Spill Management : Neutralize with 10% NaHCO₃ for acidic residues or activated carbon for organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.